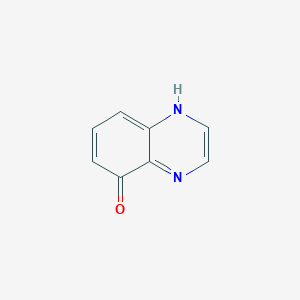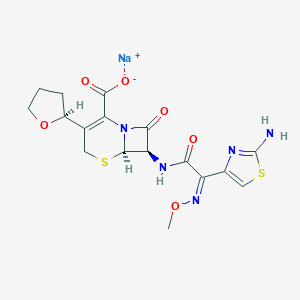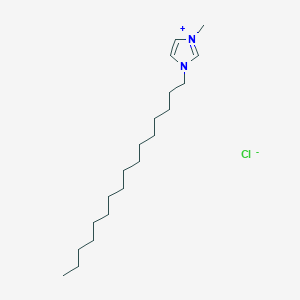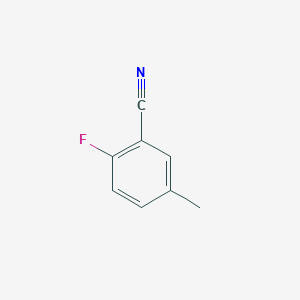![molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-51-9](/img/structure/B33229.png)
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid” is a biochemical used for proteomics research . It contains a total of 23 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound includes a three-membered ring, a five-membered ring, and a six-membered ring. It also contains 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 ether .Wissenschaftliche Forschungsanwendungen
Neuropharmacology: Metabotropic Glutamate Receptor Agonist
This compound acts as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3). It has been shown to inhibit forskolin-stimulated c-AMP production in cells expressing human mGluR2 or mGluR3, indicating its potential use in the treatment of neurological disorders such as anxiety and schizophrenia .
Drug Discovery: Structure-Activity Relationship Studies
The structural analogs of this compound have been synthesized and characterized to understand the relationship between molecular structure and pharmacological activity. This research aids in the design of new therapeutic agents targeting mGluR2/3 receptors, which could lead to novel treatments for psychiatric conditions .
Molecular Modeling: Agonist-Bound Receptor Structures
Using protein-ligand X-ray crystallography, researchers have determined the structures of agonist-bound human mGlu2 and mGlu3 receptor amino terminal domains. This information is crucial for molecular modeling and drug design, providing insights into how this compound and its analogs interact with the receptors .
Psychopharmacology: Antipsychotic and Analgesic Properties
The compound has demonstrated efficacy in animal models, showing both antipsychotic and analgesic properties. This suggests its potential application in developing medications for pain management and psychotic disorders .
Synthetic Chemistry: Asymmetric Synthesis
The asymmetric synthesis of this compound and its derivatives is a significant area of research. The process involves kinetic resolution of a bicyclic racemic precursor olefin, which is a critical step in producing enantiomerically pure substances for pharmacological testing .
Receptor Pharmacology: Antagonist Development
While this compound is an agonist for mGluR2/3, its hydroxylated or alkoxylated analogs have been found to be potent and selective antagonists for the same receptors. This opens up possibilities for developing new antagonistic drugs for modulating glutamatergic neurotransmission .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the metabotropic glutamate (mGlu) 2 and mGlu 3 receptors . These receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system. They are involved in modulating synaptic transmission and neuronal excitability .
Mode of Action
This compound acts as a highly selective and potent agonist for the mGlu 2 and mGlu 3 receptors . It binds to these receptors and activates them, leading to a series of intracellular events.
Result of Action
The activation of mGlu 2 and mGlu 3 receptors by this compound can have various molecular and cellular effects. These effects can influence neuronal excitability and synaptic transmission, potentially impacting cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .
Eigenschaften
IUPAC Name |
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-ADXDAQDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628723 |
Source


|
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
CAS RN |
191471-51-9 |
Source


|
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Dibenzo[a,e]pyrene](/img/structure/B33199.png)